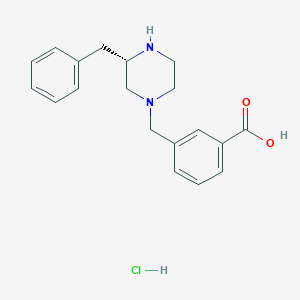

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride

描述

属性

分子式 |

C19H23ClN2O2 |

|---|---|

分子量 |

346.8 g/mol |

IUPAC 名称 |

3-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H/t18-;/m0./s1 |

InChI 键 |

JVJOGVNLRORPPL-FERBBOLQSA-N |

手性 SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |

规范 SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

The benzoic acid core bearing substituents at the 3-position is typically prepared from halomethylbenzoic acids, such as 3-bromomethylbenzoic acid or 3-chloromethylbenzoic acid. These intermediates are accessible through electrophilic substitution and oxidation reactions on aromatic precursors.

Oxidation and Functional Group Transformations

According to patent literature, trisubstituted benzoic acids related to this compound class can be prepared by oxidation of alkylthio-substituted acetophenones using oxidizing agents such as sodium hypochlorite in solvents like dioxane at elevated temperatures (~80°C). The reaction mixture is then acidified with hydrochloric acid to precipitate the desired benzoic acid intermediate, which is isolated by filtration.

Conversion to Acid Chlorides

The carboxylic acid group of the benzoic acid intermediate can be converted to the corresponding acid chloride using oxalyl chloride, facilitating further nucleophilic substitution reactions.

Purification and Characterization

Purity and Impurity Profile

High-performance liquid chromatography (HPLC) is used to confirm the purity of the final hydrochloride salt, with typical purity values exceeding 99.5% and impurity levels below 0.2%.

Additional Purification Steps

- The wet product can be dissolved in sodium hydroxide solution and reacidified with concentrated hydrochloric acid to remove residual impurities.

- Filtration and washing with water follow, and the product is dried to obtain the pure compound.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | 3-Bromomethylbenzoic acid + Potassium carbonate + n-butanol | Nucleophilic substitution with benzylpiperazine | Reaction at room temp, 12 h |

| 2 | Acidification with isopropanolic HCl | Precipitation of hydrochloride salt | Product filtered and washed |

| 3 | Dissolution in 2N NaOH, reacidification with concentrated HCl | Removal of impurities | Purity by HPLC > 99.5% |

| 4 | Drying at 50-60°C | Final product isolation | Sulphated ash 0.1% |

化学反应分析

Types of Reactions

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.

科学研究应用

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound with specific stereochemistry and functional groups, featuring a benzoic acid moiety linked to a benzylpiperazine, a piperazine derivative with a benzyl substituent. It has potential pharmaceutical applications, especially in neuropharmacology and medicinal chemistry. The compound's synthesis can be achieved through several methods, and its functional groups, such as carboxylic acid and the piperazine ring, facilitate reactions like nucleophilic attacks or electrophilic additions.

Interaction with Neurotransmitter Systems

Interaction studies suggest that this compound may exhibit significant binding affinity to serotonin and dopamine receptors. Computational modeling and docking studies have been employed to predict its binding modes and affinities for various targets. Research indicates that similar structures may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, potentially leading to therapeutic effects in treating psychiatric disorders, anxiety, and depression. In silico studies have predicted its activity against several biological targets, indicating its relevance in drug discovery and development.

GPR40 Receptor Agonism

3-(Benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, a compound with structural similarities, has demonstrated enhanced insulin secretion in vitro and improved glycemic control in diabetic models, acting as a GPR40 agonist.

Antidepressant Activity

Research suggests that derivatives of compounds similar to 3-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one may exhibit antidepressant-like effects, particularly through modulation of serotonin and norepinephrine pathways, indicating potential applications in treating depression and anxiety disorders.

Anticancer Properties

Preliminary studies have shown that compounds similar to 3-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can inhibit cancer cell proliferation, potentially through the induction of apoptosis in various cancer cell lines, making it a candidate for further anticancer drug development.

Antimicrobial Activity

3-Benzofurancarboxylic acid derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains . Benzohydrazide derivatives have shown better activity against S. aureus bacteria and moderate activity against E. coli bacteria, with the compound (T1) showing greater antibacterial and antifungal activity against these strains .

| Compound | Organism | Antimicrobial Activity |

|---|---|---|

| 3-Benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive cocci | MIC 50 to 200 μg/mL |

| 3-Benzofurancarboxylic acid derivatives (VI, III) | C. albicans, C. parapsilosis | MIC – 100 μg/mL |

| Benzohydrazide derivative (T1) | S. aureus, E. coli | Greater activity |

| Benzohydrazide derivatives (T2-T5) | Tested bacterial strains | Moderate activity |

作用机制

The mechanism of action of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound can be compared to other hydrochlorides and benzoic acid derivatives with nitrogen-containing heterocycles. Below is a detailed analysis:

2.1. Structural Analogues from Commercial Classifications

The customs tariff list () includes compounds like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid , which share functional groups with the target compound:

- Shared Features :

- Both contain benzoic acid/sulfonamide cores.

- Piperazine or substituted piperazine groups.

- Key Differences :

2.2. Benazepril Hydrochloride

Benazepril hydrochloride (), an ACE inhibitor, shares the hydrochloride salt and aromatic nitrogen-containing structures but differs critically:

- Structural Comparison :

| Feature | (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic Acid HCl | Benazepril HCl |

|---|---|---|

| Core Structure | Benzoic acid + piperazine | Benzazepine + proline |

| Functional Groups | Carboxylic acid, benzylpiperazine | Ester, carboxylate |

| Pharmacological Use | Not explicitly stated (likely intermediate) | Antihypertensive (ACE inhibitor) |

- Implications : The benzazepine ring in Benazepril confers specificity for angiotensin-converting enzyme, whereas the piperazine in the target compound may target neurotransmitter receptors (e.g., serotonin or dopamine) due to piperazine's prevalence in psychotropic drugs .

2.3. Ziprasidone Hydrochloride

Ziprasidone hydrochloride (), an antipsychotic, shares a piperazine moiety but differs in substitution:

- Shared Features :

- Both are hydrochlorides with piperazine rings.

- Aromatic systems (benzisothiazole in Ziprasidone vs. benzylbenzoic acid in the target compound).

- Key Differences :

- Ziprasidone’s indole-2-one core enables dopamine receptor antagonism, while the target compound’s benzoic acid group may favor different solubility or protein-binding properties.

- Polymorphism studies for Ziprasidone () highlight the importance of salt forms in stability—a consideration applicable to the target compound during formulation .

2.4. UV Absorption Trends in Benzoic Acid Derivatives

notes that substituted benzoic acids (e.g., p-aminobenzoates) exhibit characteristic UV absorption due to aromatic and amine groups. The target compound’s benzoic acid and benzylpiperazine groups likely result in absorption maxima between 250–300 nm, similar to procaine (p-diethylamino-ethyl benzoate hydrochloride) but with shifts depending on the electron-donating benzyl group .

常见问题

Q. What are the recommended synthetic routes for (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride?

The synthesis typically involves multi-step reactions starting with the coupling of a benzylpiperazine derivative to a benzoic acid scaffold. Key steps include:

- Mannich reaction : Introducing the benzylpiperazine moiety via a methylene bridge under basic conditions .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability . Optimization of reaction conditions (temperature, solvent, and stoichiometry) is critical to achieving high yields (>70%) and minimizing byproducts.

Q. How is the enantiomeric purity of this compound assessed?

Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with mobile phases containing hexane/isopropanol and trifluoroacetic acid for baseline separation .

- Optical rotation analysis : Comparing the specific rotation ([α]D) to reference values (e.g., +63.2° in methanol) to confirm stereochemical integrity . These methods ensure >99% enantiomeric excess (ee) for pharmacological studies.

Q. What analytical techniques are used to confirm its structural identity and purity?

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 385.2) and detects impurities .

- 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the benzylpiperazine methylene group (δ ~3.5 ppm) and aromatic signals .

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is solubility optimized for in vitro assays?

The hydrochloride salt form improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base. Solubility can be further enhanced using co-solvents like DMSO (<1% v/v) or cyclodextrin complexes .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibition activity?

- Piperazine substitution : Replacing the benzyl group with methyl (as in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) reduces potency by 50%, indicating the benzyl group enhances target binding .

- Stereochemistry : The (S)-enantiomer shows 10-fold higher activity than the (R)-form in inhibiting tyrosine kinases (IC50 = 0.1 µM vs. 1.0 µM) . Structure-activity relationship (SAR) studies should prioritize modifications to the benzyl and benzoic acid moieties.

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?

- Rodent models : Acute oral toxicity (LD50 > 500 mg/kg) and repeated-dose studies (28-day) in Sprague-Dawley rats assess systemic exposure and organ toxicity .

- Tissue distribution : Radiolabeled compound (e.g., 14C-tracking) quantifies accumulation in the liver and kidneys, with a half-life (t1/2) of ~6 hours . Dose adjustments are required for metabolites identified via LC-MS/MS in plasma .

Q. How can enantiomeric impurities be resolved during scale-up synthesis?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to minimize racemization .

- Crystallization-induced asymmetric transformation : Selectively crystallize the (S)-enantiomer from a racemic mixture using chiral resolving agents (e.g., tartaric acid) . Process analytical technology (PAT) monitors ee in real-time to ensure compliance with ICH guidelines.

Q. What strategies are employed to mitigate its acute toxicity in laboratory handling?

- PPE requirements : Lab coats, nitrile gloves, and eye protection are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal to prevent environmental contamination .

Methodological Considerations

**How is this compound utilized as a reference standard in pharmaceutical analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。